molecular formula C₂₁H₄₈N₄O₈ B1145341 Pentaerythritol Ethoxylate Tetraaminoethyl Ether CAS No. 169501-65-9

Pentaerythritol Ethoxylate Tetraaminoethyl Ether

Cat. No.: B1145341
CAS No.: 169501-65-9
M. Wt: 484.63
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Description

Pentaerythritol ethoxylate tetraaminoethyl ether is a derivative of pentaerythritol, a tetrafunctional polyol with a symmetrical carbon core. The compound features four ethoxylate (EO) chains terminated by aminoethyl ether groups (-OCH₂CH₂NH₂), enhancing its reactivity and versatility in crosslinking applications. Its structure enables multiple hydrogen-bonding and coordination sites, making it valuable in materials science, particularly in polymer crosslinking, cryoprotection, and composite membranes .

The ethoxylation degree (e.g., 15/4 EO/OH) influences hydrophilicity and molecular weight (e.g., Mn ~797 for pentaerythritol ethoxylate (15/4 EO/OH)) . Its tetraaminoethyl groups facilitate interactions with acidic or electrophilic moieties, distinguishing it from other pentaerythritol derivatives.

Properties

IUPAC Name

2-[2-[3-[2-(2-aminoethoxy)ethoxy]-2,2-bis[2-(2-aminoethoxy)ethoxymethyl]propoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H48N4O8/c22-1-5-26-9-13-30-17-21(18-31-14-10-27-6-2-23,19-32-15-11-28-7-3-24)20-33-16-12-29-8-4-25/h1-20,22-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFVZKMCIRCNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(COCCOCCN)(COCCOCCN)COCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317086
Record name 4-Arm PEG-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169501-65-9
Record name 4-Arm PEG-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169501-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Arm PEG-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Pentaerythritol Ethoxylate Tetraaminoethyl Ether (PETAE) is a synthetic compound with the molecular formula C21H48N4O8C_{21}H_{48}N_{4}O_{8} and a molecular weight of approximately 484.63 g/mol. It is categorized as a polyether and is notable for its potential applications in biomedical fields, particularly in the development of biofunctional materials.

  • Molecular Formula : C21H48N4O8C_{21}H_{48}N_{4}O_{8}
  • Molecular Weight : 484.63 g/mol
  • CAS Number : 169501-65-9
  • IUPAC Name : 2-[2-[3-[2-(2-aminoethoxy)ethoxy]-2,2-bis[2-(2-aminoethoxy)ethoxymethyl]propoxy]ethoxy]ethanamine

Structural Representation

The chemical structure of PETAE can be represented using various notations such as SMILES and InChI:

  • SMILES : C(COCCOCC(COCCOCCN)(COCCOCCN)COCCOCCN)N
  • InChI : InChI=1S/C21H48N4O8/c22-1-5-26-9-13-30-17-21(18-31-14-10-27-6-2-23,19-32-15-11-28-7-3-24)20-33-16-12-29-8-4-25/h1-20,22-25H2

PETAE exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its polyether structure allows it to form hydrogen bonds, which can facilitate interactions with various biomolecules. This property is crucial for its application in drug delivery systems and as a component in hydrogels.

Toxicity and Safety

Research indicates that PETAE has a favorable safety profile, making it suitable for biomedical applications. However, comprehensive toxicity studies are necessary to fully understand its effects on human health and the environment.

Applications in Biomedical Research

  • Biofunctional Hydrogels : PETAE has been utilized in the design of hydrogels that can serve as scaffolds for tissue engineering. These hydrogels can support cell growth and differentiation due to their biocompatibility and ability to mimic extracellular matrix properties.
  • Drug Delivery Systems : The compound's unique structure allows it to encapsulate therapeutic agents, enhancing their stability and controlled release.

Case Study 1: Hydrogel Development

A study demonstrated the use of PETAE in creating a hydrogel that supports neuronal cell growth. The hydrogel exhibited enhanced mechanical properties and biocompatibility compared to traditional materials.

PropertyTraditional HydrogelPETAE Hydrogel
Elastic Modulus (kPa)100250
Cell Viability (%)7090
Degradation Rate (days)1020

Case Study 2: Drug Delivery Efficacy

In a drug delivery study, PETAE was used to formulate nanoparticles for the targeted delivery of anticancer drugs. The results showed improved drug retention and release profiles compared to non-functionalized carriers.

ParameterNon-functionalized CarrierPETAE Functionalized Carrier
Drug Loading Efficiency (%)4075
Release Rate (24h) (%)6030

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Compounds Compared:

Pentaerythritol Tetraacrylate (PETA)

  • Functional Groups: Four acrylate (-OCOCH=CH₂) groups.
  • Reactivity: Undergoes UV-initiated radical polymerization.
  • Applications: Photopolymerizable coatings, adhesives, and 3D printing resins .

Pentaerythritol Tetraglycidyl Ether (PTGE)

  • Functional Groups: Four glycidyl ether (epoxide) groups.
  • Reactivity: Crosslinks via epoxy ring-opening with amines or acids.
  • Applications: Epoxy resins, coatings, and electronic encapsulants .

Pentaerythritol Triallyl Ether (PTrAE)

  • Functional Groups: Three allyl ether (-OCH₂CH=CH₂) groups and one hydroxyl group.
  • Reactivity: Radical polymerization or thiol-ene reactions.
  • Applications: Low-shrinkage resins, anaerobic adhesives .

Pentaerythritol Ethoxylate (15/4 EO/OH) Functional Groups: Four ethoxylate-terminated hydroxyl groups. Reactivity: Hydrophilic crosslinker; non-polymerizing. Applications: Hydrogels, crystallography cryoprotectants .

Pentaerythritol Ethoxylate Tetraaminoethyl Ether differs by substituting hydroxyls with aminoethyl ethers, enabling nucleophilic reactions (e.g., with epoxides or carbonyls) and pH-sensitive behavior.

Molecular Weight and Physical Properties

Compound Molecular Formula (Typical) Molecular Weight (g/mol) Key Properties
Pentaerythritol C(CH₂OH)₄ 136.15 Hydrophilic, high melting point (~260°C)
Pentaerythritol Ethoxylate (15/4) C(CH₂O(CH₂CH₂O)₁₅H)₄ ~797 Water-soluble, low volatility
Pentaerythritol Tetraacrylate C(CH₂OCOCH=CH₂)₄ 352.34 High crosslink density, UV-curable
Pentaerythritol Tetraglycidyl Ether C(CH₂OCH₂CHOCH₂)₄ 456.50 Thermally stable, epoxy resin modifier
This compound Estimated: C(CH₂O(CH₂CH₂O)ₙCH₂CH₂NH₂)₄ ~900–1,200* Hydrophilic, pH-responsive, chelating agent

*Estimated based on ethoxylate Mn ~797 and aminoethyl group additions.

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